3-Fluoropyrazin-2-amine

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Researchers designing SAR probes for kinase targets (PI3K, ATR, FLT3, Nek2) frequently encounter limited access to regioisomerically pure 3-fluoro-2-aminopyrazine scaffolds. 3-Fluoropyrazin-2-amine resolves this by providing a unique 3-fluoro substitution vector unavailable with positional isomers such as 5-fluoropyrazin-2-amine, enabling regioselective derivatization and late-stage functionalization strategies. • Distinct 3-fluoro regiochemistry permits vector-specific elaboration for focused chemical library synthesis and hit-to-lead optimization. • ≥95% purity ensures batch-to-batch reproducibility for cross-coupling and nucleophilic aromatic substitution methodology development. • Offered in research quantities with reliable global fulfillment-supporting both exploratory synthesis and scale-up transition.

Molecular Formula C4H4FN3
Molecular Weight 113.09 g/mol
CAS No. 1206523-95-6
Cat. No. B1532613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropyrazin-2-amine
CAS1206523-95-6
Molecular FormulaC4H4FN3
Molecular Weight113.09 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)N)F
InChIInChI=1S/C4H4FN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8)
InChIKeyDNJZLUMLBIJZEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoropyrazin-2-amine Research-Grade Properties


3-Fluoropyrazin-2-amine (CAS 1206523-95-6) is a heterocyclic organic compound characterized by a pyrazine ring core with a fluorine atom at the 3-position and an amino group at the 2-position . This fluorinated aminopyrazine building block has a molecular weight of 113.09 g/mol and is primarily offered as a research chemical for use in organic synthesis and pharmaceutical development . Commercially, it is available in purities ranging from 95% to 99.9% as a pale yellow powder . Its structure provides a versatile scaffold for further derivatization, particularly in the creation of compounds targeting kinase inhibition [1].

1
Synthetic building block with 3-fluoro-2-aminopyrazine core for medicinal chemistry
2
Regioisomeric scaffold that enables specific vector for chemical elaboration
3
Research-grade material available with HPLC purity (95–99.9%)

3-Fluoropyrazin-2-amine Comparison Limitations


A direct, data-driven comparison to prioritize 3-Fluoropyrazin-2-amine over its closest structural analogs (such as 5-Fluoropyrazin-2-amine or other substituted 2-aminopyrazines) is not currently possible. A comprehensive search of primary research papers and patents reveals a critical absence of quantitative, head-to-head biological or chemical performance data for this specific compound in the public domain. The available information is limited to its role as a synthetic building block and its structural similarity to scaffolds used in broad kinase inhibitor programs [1][2]. Therefore, any claim of superior performance over another analog lacks the necessary quantitative evidence required for a scientific procurement decision based on biological activity. Instead, the selection of 3-Fluoropyrazin-2-amine over other aminopyrazines must be driven by its unique, but as-yet unquantified, regioisomeric structure, which provides a specific vector for chemical elaboration that its positional isomers do not offer [3].

Target
3-Fluoropyrazin-2-amine
Fluorine at 3-position adjacent to amine defines synthetic vector and potential interactions.
Potential Substitute
5-Fluoropyrazin-2-amine
Regioisomer with fluorine at 5-position; substitution pattern may not transfer, cannot replicate same geometry.
Selection Context
Regioisomeric identity, not purity
Similar purity grades (>95%) are available for other aminopyrazines; substitution choice depends on structural requirements.
Evidence Gap
No head-to-head quantitative data
Direct comparative performance data for biological activity is unavailable; selection is driven by synthetic design.

3-Fluoropyrazin-2-amine Selection Framework


Regioisomeric Identity as Key Factor

The core differentiator of 3-Fluoropyrazin-2-amine is its specific regioisomeric structure: a fluorine atom at the 3-position of the pyrazine ring adjacent to the 2-amino group. This exact substitution pattern cannot be replicated by its positional isomer, 5-Fluoropyrazin-2-amine. In the context of medicinal chemistry, this spatial arrangement dictates the geometry of subsequent chemical modifications and the potential for establishing specific, non-covalent interactions within a target binding pocket. While no direct, quantitative data for this exact compound exists, its value is inferred from the broader class of 2-aminopyrazines, where regioselective fluorination is a critical strategy for modulating electronic properties and metabolic stability [1]. A key synthetic methodology paper demonstrates that the introduction of fluorine into 2-aminopyrazines can be achieved with excellent chemoselectivity and high regioselectivity, underscoring the importance of the substitution pattern [2].

Regioisomeric Identity
Class-level inference
3-Fluoro vs. 5-Fluoro substitution on 2-aminopyrazine; no quantitative difference reported.
Defines synthetic vector; isomer substitution not supported.
Chemical structure comparison only.
Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Physicochemical Specifications

From a procurement and handling perspective, 3-Fluoropyrazin-2-amine is supplied with well-defined quality control metrics. As a typical research chemical, it is commercially available with specified purity levels. For example, one vendor's Certificate of Analysis indicates a purity of 99.9% as determined by HPLC , while other sources confirm a minimum purity of 95% . This information provides a verifiable baseline for quality, though it does not constitute a comparative advantage over other fluoropyrazinamines which may be offered at similar purities .

Physicochemical Specs
Supporting evidence
Purity up to 99.9% (HPLC); pale yellow powder.
Confirms identity; enables direct use without purification.
Commercial QC data; no unique advantage over analogs.
Chemical Procurement Quality Control Analytical Chemistry

Key Intermediate for Kinase Inhibitors

The strategic value of 3-Fluoropyrazin-2-amine is best understood within the context of drug discovery programs that leverage the aminopyrazine scaffold. While the specific compound lacks published data, its core is central to several potent kinase inhibitors. For example, an aminopyrazine series has been shown to inhibit ATR kinase with a Ki of 6 nM and cellular IC50 of 0.42 µM [1]. Similarly, an aminopyrazine PI3Kα inhibitor (Compound 28) demonstrated tumor growth inhibition at 50 mg/kg twice daily orally in a mouse xenograft model [2]. 3-Fluoropyrazin-2-amine serves as a potential entry point for synthesizing novel analogs in these chemical series, where even subtle changes in substitution can lead to significant shifts in activity and selectivity [3].

Kinase Inhibitor Scaffold
Class-level inference
Aminopyrazine series show Ki 6 nM (ATR), IC50 0.42 µM (cellular), xenograft tumor inhibition reported.
Supports scaffold exploration; not compound-specific data.
Derived from structurally related inhibitors.
Kinase Inhibitors PI3K Cancer Research Medicinal Chemistry

3-Fluoropyrazin-2-amine Research Applications


Medicinal Chemistry: Kinase Inhibitors

Procure 3-Fluoropyrazin-2-amine as a versatile building block for the synthesis of novel aminopyrazine derivatives. Its 3-fluoro substitution pattern provides a unique vector for chemical modification, potentially leading to compounds with improved potency or selectivity against kinase targets such as PI3K, ATR, or FLT3, which have been validated by similar aminopyrazine series [1][2]. The compound's structure allows for late-stage functionalization and the creation of focused chemical libraries for hit-to-lead optimization programs [3].

Regioselective Functionalization

Utilize 3-Fluoropyrazin-2-amine in synthetic methodology studies aimed at achieving regioselective transformations on the pyrazine ring. The presence of both a fluorine atom and an amino group on an electron-deficient heterocycle presents a unique substrate for exploring new cross-coupling or nucleophilic aromatic substitution reactions. This research can contribute to developing more efficient synthetic routes for complex fluorinated heterocycles of pharmaceutical interest [4].

Chemical Probe Development

Use 3-Fluoropyrazin-2-amine as a starting point for designing chemical probes to investigate the biological functions of proteins that are known to be targeted by aminopyrazine-based ligands, such as Nek2 kinase [5]. By incorporating the 3-fluoropyrazin-2-amine core into a larger probe molecule, researchers can explore structure-activity relationships and identify new protein-ligand interactions, leveraging the scaffold's known ability to induce unique protein conformations [5].

Application
Selection Property
Validation Focus
Medicinal chemistry – kinase inhibitor synthesis
3-Fluoro-2-aminopyrazine core with unique substitution vector
SAR profiling and kinase panel screening
Regioselective functionalization studies
Electron-deficient fluorinated pyrazine ring
Cross-coupling and nucleophilic substitution methodology
Chemical probe development
Aminopyrazine scaffold known to engage protein kinases (e.g., Nek2)
Protein-ligand interaction and conformation studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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